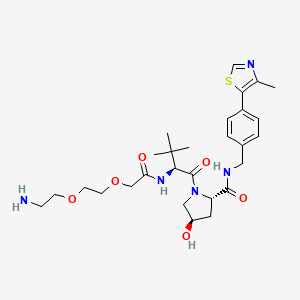![molecular formula C9H8ClNO3 B2526162 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 1509078-81-2](/img/structure/B2526162.png)
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8ClNO3 and its molecular weight is 213.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
The pyranopyrimidine core, closely related to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid, is highly valued in medicinal and pharmaceutical industries for its broad synthetic applications and bioavailability. Recent research emphasizes the importance of hybrid catalysts in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, underscoring their applicability in developing lead molecules through diversified catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This approach highlights a strategic pathway for synthesizing compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Role in Corrosion Inhibition
Quinoline and its derivatives, including structures similar to this compound, are recognized for their anticorrosive properties. These compounds effectively adsorb onto metal surfaces to form stable chelating complexes, demonstrating their potential as corrosion inhibitors in various industrial applications. The review of quinoline-based compounds as anticorrosive materials presents a comprehensive analysis of their effectiveness and application in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Advances in Heterocyclic Chemistry
The study of heterocyclic compounds, including pyrazole derivatives and their pharmacological properties, provides insight into the significance of compounds like this compound in developing new pharmaceuticals. Heterocyclic chemistry plays a crucial role in drug development, with compounds featuring heteroatoms like nitrogen, oxygen, and sulfur. This research explores the synthetic approaches, biological activities, and potential applications of these heterocyclic ring structures in medicine and pharmacology (Bhattacharya et al., 2022).
Biocatalyst Inhibition by Carboxylic Acids
The study of carboxylic acids, including those related to this compound, explores their role as biocatalyst inhibitors. Carboxylic acids can inhibit microbial growth at concentrations below desired yields, impacting the production of biorenewable chemicals. Understanding the mechanisms of biocatalyst inhibition by these acids aids in engineering robust strains for industrial applications, highlighting the importance of carboxylic acids in both biotechnology and pharmaceutical industries (Jarboe, Royce, & Liu, 2013).
Properties
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNVQOCGMYZCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B2526080.png)
![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2526084.png)
![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2526085.png)
![N-(1-cyanocyclohexyl)-2-[(3,4,5-trifluorophenyl)amino]acetamide](/img/structure/B2526086.png)


![N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2526090.png)


![7-cyclopropyl-4-hydroxy-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2526096.png)
![2-cyclohexyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2526098.png)

![(Z)-ethyl 2-methyl-4-(((6-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2526101.png)

